molecular formula C18H13Cl2N7OS B14090279 6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol

6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol

Cat. No.: B14090279
M. Wt: 446.3 g/mol
InChI Key: IGLMMMPVIUALSO-UHFFFAOYSA-N
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Description

6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a dichlorophenyl group, a tetrazole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dichlorophenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the tetrazole intermediate.

    Formation of the Triazine Ring: The triazine ring is formed by cyclization of the appropriate precursors under controlled conditions.

    Final Assembly: The final compound is assembled by linking the tetrazole and triazine intermediates through a sulfanyl bridge, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines.

    Substitution: The benzyl and dichlorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial, antiviral, or anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

Mechanism of Action

The mechanism of action of 6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The tetrazole and triazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl bridge can facilitate the formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares structural similarities with the tetrazole and triazine rings.

    1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole: Similar in having a tetrazole ring and a sulfanyl bridge.

Uniqueness

6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13Cl2N7OS

Molecular Weight

446.3 g/mol

IUPAC Name

6-benzyl-3-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H13Cl2N7OS/c19-13-7-6-12(9-14(13)20)27-16(23-25-26-27)10-29-18-21-17(28)15(22-24-18)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,21,24,28)

InChI Key

IGLMMMPVIUALSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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